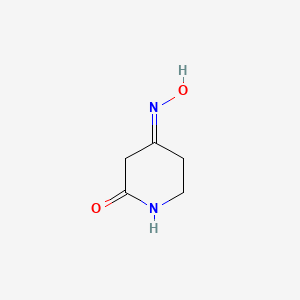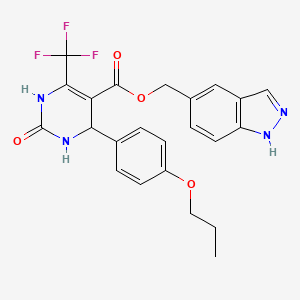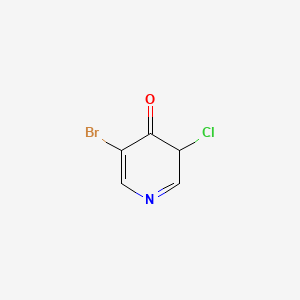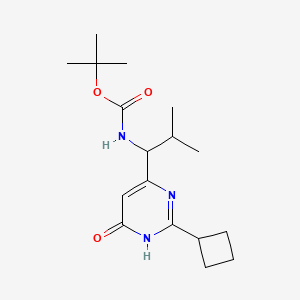![molecular formula C13H16ClN B12306018 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B12306018.png)
3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylbicyclo[221]hept-5-en-2-amine hydrochloride is a bicyclic amine compound with a phenyl group attached to the bicycloheptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Amination: The alcohol is converted to the amine through a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated bicyclic amines.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of microbial growth or modulation of signaling pathways in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride
- Phenyl (3-phenylbicyclo[2.2.1]hept-5-en-2-yl)methanone
- 5-Phenylbicyclo[2.2.1]hept-2-ene
Uniqueness
3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its bicyclic structure with a phenyl group provides a rigid framework that can interact with various molecular targets in a specific manner .
Propriétés
Formule moléculaire |
C13H16ClN |
|---|---|
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
3-phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-7,10-13H,8,14H2;1H |
Clé InChI |
ZWWAPACDHFILNZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(C2C3=CC=CC=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12305935.png)
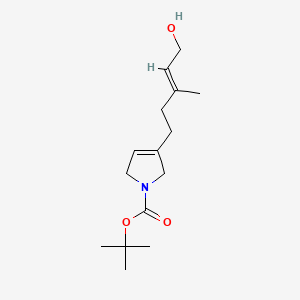
![Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO'1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2](/img/structure/B12305945.png)
![[2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate](/img/structure/B12305949.png)
![[cis-6-Methyl-2-morpholinyl]methanol hydrochloride](/img/structure/B12305962.png)

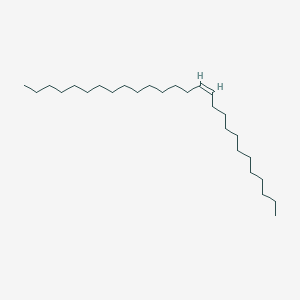
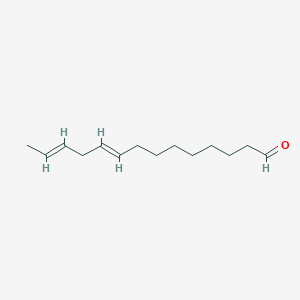
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid](/img/structure/B12305995.png)
![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride](/img/structure/B12306004.png)
